molecular formula C11H15LiN2O4S B2445652 Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate CAS No. 2287273-10-1

Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate

Cat. No.: B2445652
CAS No.: 2287273-10-1
M. Wt: 278.25
InChI Key: JCGFNCNMDYYAAV-UHFFFAOYSA-M
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Description

Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate, commonly known as lithium sulfinate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Lithium sulfinate is a white crystalline powder that is soluble in water and has a molecular formula of C11H17LiN2O4S.

Scientific Research Applications

Lithium sulfinate has been studied for its potential applications in various fields, including organic synthesis, catalysis, and pharmaceuticals. In organic synthesis, lithium sulfinate has been used as a reagent for the preparation of sulfones, sulfoxides, and sulfonamides. In catalysis, lithium sulfinate has been used as a chiral ligand for asymmetric synthesis. In pharmaceuticals, lithium sulfinate has been studied for its potential use in the treatment of bipolar disorder and other neurological disorders.

Mechanism of Action

The mechanism of action of lithium sulfinate in the treatment of bipolar disorder and other neurological disorders is not fully understood. However, it is believed that lithium sulfinate works by modulating the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Lithium sulfinate may also have neuroprotective effects, which could help to prevent or slow the progression of neurological disorders.
Biochemical and Physiological Effects:
Lithium sulfinate has been shown to have a number of biochemical and physiological effects in laboratory experiments. In animal studies, lithium sulfinate has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and norepinephrine. Lithium sulfinate has also been shown to have antioxidant and anti-inflammatory effects, which could help to protect the brain from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using lithium sulfinate in laboratory experiments is its relatively low cost and ease of synthesis. Lithium sulfinate is also stable under a wide range of conditions, which makes it a useful reagent for a variety of experiments. However, there are some limitations to using lithium sulfinate in laboratory experiments. For example, lithium sulfinate is not very soluble in organic solvents, which can make it difficult to use in certain types of reactions. In addition, lithium sulfinate can be toxic in high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on lithium sulfinate. One area of interest is the development of new synthetic methods for lithium sulfinate and its derivatives. Another area of interest is the study of the mechanism of action of lithium sulfinate in the treatment of neurological disorders. Additionally, there is a need for more studies on the safety and toxicity of lithium sulfinate, particularly in relation to its potential use as a pharmaceutical agent. Finally, there is a need for more research on the potential applications of lithium sulfinate in other fields, such as catalysis and materials science.

Synthesis Methods

Lithium sulfinate can be synthesized through the reaction of 2-methylpropan-2-amine, pyridine-2-sulfinic acid, and lithium hydroxide. The reaction occurs at room temperature and the resulting product is purified through recrystallization. The yield of the reaction is typically around 70%.

Properties

IUPAC Name

lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S.Li/c1-11(2,3)17-10(14)13-7-8-4-5-9(12-6-8)18(15)16;/h4-6H,7H2,1-3H3,(H,13,14)(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGFNCNMDYYAAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)OC(=O)NCC1=CN=C(C=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15LiN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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